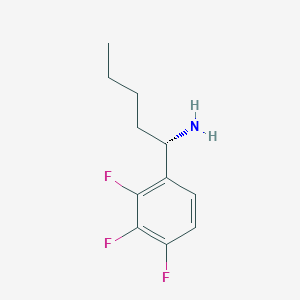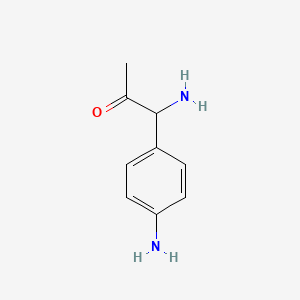
1-Amino-1-(4-aminophenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(4-aminophenyl)acetone is an organic compound with the molecular formula C9H12N2O. It is characterized by the presence of both amino and ketone functional groups, making it a versatile compound in various chemical reactions and applications. This compound is also known by its IUPAC name, 1-amino-1-(4-aminophenyl)propan-2-one .
Métodos De Preparación
The synthesis of 1-Amino-1-(4-aminophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst for the reduction step .
Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
1-Amino-1-(4-aminophenyl)acetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-amino-1-(4-aminophenyl)propan-2-ol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-(4-aminophenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(4-aminophenyl)acetone involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating the activity of target molecules .
Comparación Con Compuestos Similares
1-Amino-1-(4-aminophenyl)acetone can be compared with other similar compounds, such as:
4-Aminoacetophenone: This compound lacks the additional amino group present in this compound, making it less versatile in certain chemical reactions.
1-Amino-2-phenylethanone: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-amino-1-(4-aminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,10-11H2,1H3 |
Clave InChI |
UYPXTVVNYQQYDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


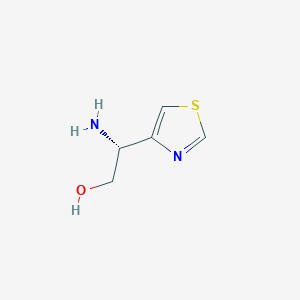
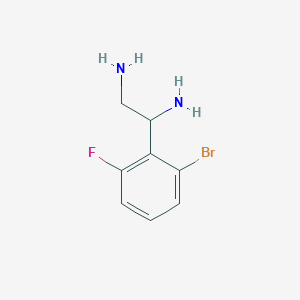


![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
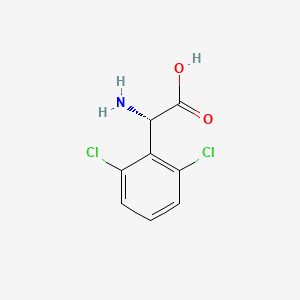
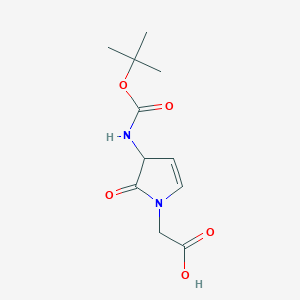
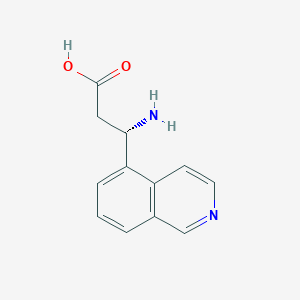
![Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate](/img/structure/B13054687.png)
![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)

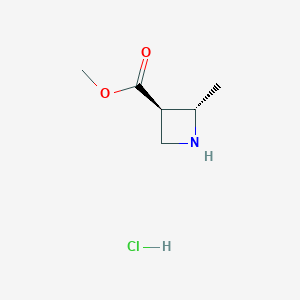
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13054720.png)
